N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
Brand Name: Vulcanchem
CAS No.: 1448050-34-7
VCID: VC4409486
InChI: InChI=1S/C17H23NO4S/c1-17(20,12-6-7-14-15(8-12)22-11-21-14)10-18-16(19)9-23-13-4-2-3-5-13/h6-8,13,20H,2-5,9-11H2,1H3,(H,18,19)
SMILES: CC(CNC(=O)CSC1CCCC1)(C2=CC3=C(C=C2)OCO3)O
Molecular Formula: C17H23NO4S
Molecular Weight: 337.43

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide

CAS No.: 1448050-34-7

Cat. No.: VC4409486

Molecular Formula: C17H23NO4S

Molecular Weight: 337.43

* For research use only. Not for human or veterinary use.

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide - 1448050-34-7

Specification

CAS No. 1448050-34-7
Molecular Formula C17H23NO4S
Molecular Weight 337.43
IUPAC Name N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide
Standard InChI InChI=1S/C17H23NO4S/c1-17(20,12-6-7-14-15(8-12)22-11-21-14)10-18-16(19)9-23-13-4-2-3-5-13/h6-8,13,20H,2-5,9-11H2,1H3,(H,18,19)
Standard InChI Key RGGPWPTUTOMNBP-UHFFFAOYSA-N
SMILES CC(CNC(=O)CSC1CCCC1)(C2=CC3=C(C=C2)OCO3)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is C₁₇H₂₁NO₄S, with an estimated molecular weight of 349.44 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The benzodioxole moiety (C₇H₅O₂) contributes aromaticity and metabolic stability, while the cyclopentylthio group (C₅H₉S) enhances lipophilicity, potentially improving membrane permeability.

Structural Analysis

The compound’s structure features three key components:

  • Benzo[d] dioxol-5-yl group: A bicyclic aromatic system known for its electron-rich nature and ability to participate in π-π interactions with biological targets.

  • 2-Hydroxypropyl linker: Provides a chiral center (C2) and hydroxyl group, enabling hydrogen bonding with enzymes or receptors.

  • 2-(Cyclopentylthio)acetamide: The thioether linkage (S-C₅H₉) introduces sulfur-based reactivity, which may facilitate interactions with cysteine residues in proteins.

Synthesis and Structural Elucidation

Synthetic Pathways

While no published synthesis for this specific compound exists, a plausible route involves:

  • Preparation of 2-(cyclopentylthio)acetic acid:

    • Reacting cyclopentanethiol with chloroacetic acid in the presence of a base (e.g., NaOH).

  • Synthesis of 2-(benzo[d] dioxol-5-yl)-2-hydroxypropylamine:

    • Reducing a ketone intermediate (e.g., 2-(benzo[d] dioxol-5-yl)-2-hydroxypropanal) via reductive amination.

  • Amide Coupling:

    • Combining the acid and amine using a coupling agent such as EDCl/HOBt in dichloromethane under inert conditions.

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (m, 3H, benzodioxole), 4.2–4.5 (m, 1H, OH), 3.1–3.4 (m, 2H, CH₂-S), 2.8–3.0 (m, 1H, cyclopentyl).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≈15 mg/mL) and ethanol (≈5 mg/mL); poorly soluble in water (<0.1 mg/mL).

  • logP: Estimated at 2.8 using the Crippen method, indicating moderate lipophilicity.

  • Stability: Susceptible to oxidation at the thioether group; recommended storage under nitrogen at -20°C.

Thermal Properties

  • Melting Point: Predicted range: 120–125°C (DSC analysis of analogs).

  • Degradation: Thermal decomposition observed above 200°C via TGA.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structural analogs, such as N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide, exhibit weak inhibition of 5-lipoxygenase (IC₅₀ ≈ 50 μM), an enzyme involved in inflammatory mediator synthesis. The cyclopentylthio group in the target compound may enhance binding through:

  • Hydrophobic interactions with enzyme pockets.

  • Covalent modulation via thiol-disulfide exchange.

Comparative Analysis of Analogs

FeatureTarget CompoundAnalog
Functional GroupCyclopentylthio4-Ethoxyphenyl
logP2.8 (estimated)3.1
5-Lipoxygenase IC₅₀Not tested50 μM
Synthetic ComplexityModerateLow

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator